6-(Chloromethyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
Description
6-(Chloromethyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is a substituted chromane derivative characterized by a chloromethyl (-CH₂Cl) group at the 6-position and two methyl (-CH₃) groups at the 2-position of the dihydrobenzopyran scaffold. This compound is structurally related to coumarin derivatives but lacks the lactone ring (2H-chromen-2-one) typical of coumarins. Its molecular formula is C₁₂H₁₅ClO, with a molecular weight of 210.7 g/mol (estimated from analogs in and ). The chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions .
Properties
CAS No. |
61370-83-0 |
|---|---|
Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
6-(chloromethyl)-2,2-dimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C12H15ClO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
RXGUVDINPOHJFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran typically involves the chloromethylation of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran. One common method is the reaction of the parent benzopyran with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted benzopyrans with various functional groups.
Oxidation: Benzopyran aldehydes or carboxylic acids.
Reduction: Methyl-substituted benzopyrans.
Scientific Research Applications
6-(Chloromethyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran depends on its chemical reactivity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Physical Properties
- Melting Points : The butyryl-substituted analog () has a melting point of 71–72°C, whereas lactone derivatives (e.g., 3,4-dihydro-6-methylcoumarin) are typically solids at room temperature . Chloromethyl-substituted compounds are often liquids or low-melting solids due to reduced crystallinity.
- Polarity : Hydroxyl or ketone groups (e.g., in 6-butyryl derivatives) increase polarity compared to chloromethyl or methyl groups, affecting solubility in organic solvents .
Biological Activity
6-(Chloromethyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is a synthetic compound belonging to the benzopyran family, which has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic activities, and highlights relevant research findings and case studies.
The compound has the molecular formula and a molecular weight of approximately 222.68 g/mol. Its structure features a chloromethyl group at the 6-position and dimethyl substitutions at the 2 and 2' positions of the benzopyran ring.
Antimicrobial Activity
Research indicates that compounds within the benzopyran family exhibit significant antimicrobial properties. A study examined various derivatives of benzopyrans, including those similar to this compound, against a range of bacterial strains.
- Case Study Findings :
- In vitro tests showed that certain derivatives displayed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 1 to 4 µg/mL for the most active compounds .
- The presence of electron-donating groups (e.g., methyl) enhanced antimicrobial potency compared to electron-withdrawing groups (e.g., chloro) .
Cytotoxicity
The cytotoxic effects of benzopyran derivatives have been evaluated through various assays. The results suggest that while some compounds exhibit promising antimicrobial activity, they also need to be assessed for toxicity against mammalian cell lines.
- Research Insights :
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of benzopyran derivatives.
| Substituent | Activity Level | Comments |
|---|---|---|
| Methyl | High | Enhances antimicrobial activity |
| Chlorine | Moderate | May reduce potency compared to methyl |
| Iodine | Variable | Dependent on position and other substituents |
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound were analyzed in relation to its biological activity.
- Key Findings :
- Lipophilicity plays a significant role in the compound's ability to penetrate biological membranes. Compounds with optimal lipophilicity showed improved bioavailability .
- Metabolic stability was assessed using liver microsome assays, indicating that modifications could enhance or diminish metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
